N-cyclohexyl-4-methyl-3-nitrobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Organic Synthesis and Chemical Space
Benzamide and its derivatives are a cornerstone of organic and medicinal chemistry. The benzamide scaffold, an amide derivative of benzoic acid, is a prevalent substructure in numerous pharmaceutically active compounds. chemicalbook.com These structures are recognized as valuable building blocks in organic synthesis due to their inherent chemical reactivity and the diverse functionalities they can possess. chemicalbook.com The amide bond's stability, coupled with the aromatic ring's susceptibility to various substitutions, allows for the creation of a vast chemical space populated by benzamide derivatives with a wide array of pharmacological activities. nih.govsigmaaldrich.com Researchers have successfully synthesized and investigated benzamide derivatives for their potential as antitumor agents, histone deacetylase inhibitors, and glucokinase activators, among other therapeutic applications. chemicalbook.com The synthesis of these compounds is typically achieved through methods such as the acylation of amines with benzoyl chlorides or the condensation of carboxylic acids with amines. sigmaaldrich.comgoogle.com
Significance of Nitro and Cyclohexyl Substituents in Molecular Design
The incorporation of nitro and cyclohexyl groups into a molecular structure is a deliberate design choice, often aimed at modulating the compound's physicochemical and pharmacological properties.
The nitro group (-NO2) is a powerful electron-withdrawing group that can significantly influence a molecule's electronic properties, reactivity, and biological interactions. researchgate.net In drug design, the nitro group has been utilized to enhance the therapeutic efficacy of various agents, including anticancer, antitubercular, and antiparasitic drugs. nih.govbond.edu.au Its presence can facilitate bioreductive activation mechanisms, a strategy employed in the development of hypoxia-activated prodrugs that target the low-oxygen environments of solid tumors. nih.gov
The cyclohexyl group , a saturated carbocyclic ring, is frequently employed in medicinal chemistry to introduce lipophilicity and three-dimensionality into a molecule. googleapis.com It can serve as a bioisostere for other groups, such as a phenyl or t-butyl group, potentially improving a compound's binding affinity to its biological target by providing more extensive contacts within a receptor's binding pocket. googleapis.com The rigid nature of the cyclohexyl ring, compared to a flexible alkyl chain, can also be advantageous by reducing the entropic penalty upon binding. googleapis.com
Research Objectives and Scope of Investigation for N-cyclohexyl-4-methyl-3-nitrobenzamide
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the investigation of structurally related nitrobenzamides provides a clear framework for its potential research objectives. A United States patent discloses a series of N-substituted nitrobenzamides with claimed tranquilizing and hypotensive (blood pressure lowering) activities. utoledo.edu
Based on this precedent, the primary research objectives for this compound would likely involve:
Synthesis and Characterization: The initial and fundamental step would be the development of a reliable synthetic route to produce the pure compound. A probable method involves the reaction of 4-methyl-3-nitrobenzoyl chloride with cyclohexylamine (B46788). google.comutoledo.edu Subsequent characterization would utilize standard analytical techniques to confirm the structure and purity of the synthesized molecule.
Pharmacological Screening: The principal investigative scope would be to assess the biological activity of this compound. Drawing from the research on analogous compounds, this would primarily focus on its potential effects on the central nervous system (CNS) and cardiovascular system. utoledo.edu
Structure-Activity Relationship (SAR) Studies: A broader investigation might include the synthesis of a library of related compounds to establish a structure-activity relationship. This would involve modifying the substituents on the benzamide core and observing how these changes impact the compound's biological activity, providing insights into the key molecular features responsible for any observed effects.
The following tables summarize the key properties of the starting materials and the target compound, based on available data.
Table 1: Physicochemical Properties of Starting Materials
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | White to light yellow crystal powder | 187-190 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Clear to yellowish liquid | -17.7 |
Data sourced from references sigmaaldrich.com and nih.gov.
Table 2: Predicted and Known Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | XLogP (Predicted) |
| This compound | C₁₄H₁₈N₂O₃ | 262.31 | 3.2 |
| N-Cyclohexyl-4-methylbenzamide | C₁₄H₁₉NO | 217.31 | 3.4 |
| N-Cyclohexyl-2-nitrobenzamide | C₁₃H₁₆N₂O₃ | 248.28 | Not Available |
Data for this compound and N-Cyclohexyl-4-methylbenzamide sourced from PubChem. nih.govuni.lu Data for N-Cyclohexyl-2-nitrobenzamide sourced from a research article. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWBZOURQZVTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexyl 4 Methyl 3 Nitrobenzamide and Analogues
Direct Amidation Routes: Acyl Chloride and Carboxylic Acid Activation Strategies
Direct amidation strategies are the most common approaches for synthesizing N-cyclohexyl-4-methyl-3-nitrobenzamide. These can be broadly categorized into methods that proceed via an acyl chloride intermediate and those that activate the carboxylic acid in situ.
The acyl chloride method is a robust and widely used two-step process. It begins with the conversion of 4-methyl-3-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-methyl-3-nitrobenzoyl chloride. nist.gov This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with cyclohexylamine (B46788), often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the final this compound. A similar pathway is employed for synthesizing analogues, such as reacting 4-(methylamino)-3-nitrobenzoyl chloride with methylamine. google.com
Carboxylic acid activation strategies offer a more direct, one-pot approach by avoiding the isolation of the acyl chloride intermediate. These methods involve the use of coupling agents or catalysts that activate the carboxylic acid for direct reaction with the amine. Several systems have been developed for this purpose:
Titanium-Based Catalysts: Titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids. rsc.org The reaction involves heating the carboxylic acid and amine in a solvent like toluene (B28343) with a catalytic amount of TiF₄. rsc.org
Silicon-Based Reagents: Reagents such as methyltrimethoxysilane (B3422404) (MTM) serve as effective mediators for direct amidation. nih.gov This method is presented as a safe and inexpensive option that facilitates the coupling of a wide range of carboxylic acids and amines. nih.gov
Mixed Anhydrides: Another activation technique involves the formation of a mixed anhydride (B1165640). For instance, methanesulfonyl chloride can be used to convert a carboxylic acid into a mixed methanesulfonic anhydride, which is highly reactive towards amines. This approach has been proven effective for sterically hindered substrates. organic-chemistry.org
The efficiency of these synthetic routes is highly dependent on the reaction conditions.
In the acyl chloride pathway , the conversion of the carboxylic acid to the acyl chloride is often performed using a solvent like dichloromethane (B109758) with N,N-dimethylformamide (DMF) as a catalyst, followed by heating under reflux. google.com The subsequent amidation step is typically carried out at room temperature. google.com
For direct amidation using TiF₄ , toluene is a common solvent, and the reaction is conducted at reflux temperature. rsc.org The catalyst system is a key variable; while TiF₄ and TiBr₄ are effective, other group 4 metal chlorides like ZrCl₄ and HfCl₄ have shown poor catalytic activity under similar conditions. rsc.org The catalyst loading is also critical. For the reaction with cyclohexylamine, increasing the TiF₄ catalyst from 10 mol% to 50 mol% was necessary to achieve a high yield. rsc.org The reaction time for aromatic acids is typically around 24 hours. rsc.org
In the MTM-mediated amidation , the reaction can be driven to completion by the fractional distillation of the methanol (B129727) byproduct. nih.gov This method is versatile and has been successfully applied to a variety of substrates, including those containing halogens and heteroaromatic groups. nih.gov
The table below summarizes typical reaction conditions for different amidation strategies.
| Method | Activating Agent/Catalyst | Solvent | Temperature | Typical Reaction Time |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane | Reflux | 4 hours (for acyl chloride formation) google.com |
| Titanium-Catalyzed | TiF₄ (10-50 mol%) | Toluene | Reflux | 24 hours rsc.org |
| Silicon-Mediated | Methyltrimethoxysilane (MTM) | Not specified | Not specified | Not specified |
The choice of synthetic method significantly impacts the yield and purity of the final product.
The acyl chloride route is generally known for producing high yields. A patent for the synthesis of an analogous compound, N-methyl-4-(methylamino)-3-nitrobenzamide, reported an impressive total yield of 97.5%. google.com This suggests that the conversion of 4-methyl-3-nitrobenzoyl chloride to the corresponding amide is highly efficient.
Yields in direct catalytic amidation can vary based on the specific substrates and catalyst loading. For example, the TiF₄-catalyzed reaction between a benzoic acid derivative and cyclohexylamine gave a modest 24% yield with 10 mol% of the catalyst. However, increasing the catalyst loading to 50 mol% dramatically improved the yield to 90%. rsc.org
A key advantage of some modern activation methods is the simplification of purification. The direct amidation using MTM, for instance, utilizes a workup procedure involving an aqueous base wash that hydrolyzes excess reagent and removes unreacted starting materials. nih.gov This can provide the pure amide product without the need for chromatographic purification. nih.gov Similarly, the product from an ultrasound-promoted synthesis was obtained in high purity after a simple wash with diethyl ether. orgchemres.org The synthesis of a related compound, N-Cyclohexyl-2-nitrobenzamide, was followed by characterization using spectroscopic data and X-ray diffraction analysis to confirm its structure and purity. researchgate.net
The table below presents a comparison of reported yields for different amidation methods.
| Method | Substrates | Yield | Notes |
| Acyl Chloride | 4-(methylamino)-3-nitrobenzoic acid + Methylamine | 97.5% (overall) | Analogue synthesis google.com |
| Titanium-Catalyzed | Benzoic acid + Cyclohexylamine | 24% | 10 mol% TiF₄ rsc.org |
| Titanium-Catalyzed | Benzoic acid + Cyclohexylamine | 90% | 50 mol% TiF₄ rsc.org |
| Ultrasound-Promoted | 3-Nitrobenzoic acid + Cyclohexyl isocyanide | 78-95% | Analogue synthesis orgchemres.org |
Alternative Synthetic Pathways and Advanced Coupling Techniques
Beyond conventional amidation, alternative methods have been developed that offer unique advantages. One notable advanced technique is the use of ultrasound irradiation to promote the reaction. orgchemres.org
A study demonstrated a fast and efficient one-pot synthesis of aryl amides from isocyanides and carboxylic acids under ultrasonic irradiation. orgchemres.org In this method, a mixture of a carboxylic acid (e.g., 3-nitrobenzoic acid) and an isocyanide (e.g., cyclohexyl isocyanide) in methanol is exposed to ultrasound waves. This catalyst-free reaction proceeds rapidly at ambient temperature, with reaction times of less than 2.5 hours, to produce the corresponding amide in high yields (78-95%). orgchemres.org This represents a significant acceleration compared to conventional stirring methods. orgchemres.org This technique is highlighted as a simple, convenient, and broadly applicable method for amide synthesis. orgchemres.org
Comparison of Synthetic Efficiencies and Green Chemistry Principles
When evaluating synthetic methodologies, it is important to consider not only yield and purity but also efficiency and adherence to green chemistry principles.
Acyl Chloride Route: This traditional method is effective and high-yielding. However, it is a two-step process that generates stoichiometric waste. The use of reagents like thionyl chloride is also a drawback, as they are hazardous and corrosive.
Direct Catalytic Amidation (e.g., TiF₄): This approach is more atom-economical as it is a one-pot reaction. It represents a step forward in green chemistry by using catalysts rather than stoichiometric activating agents. However, the need for relatively high catalyst loading for certain substrates can be a disadvantage. rsc.org
Silicon-Mediated Amidation (MTM): The MTM method offers a greener profile. nih.gov The reagent is inexpensive and considered safer than alternatives like tetramethylorthosilicate (TMOS), which can be fatal if inhaled. nih.gov The development of a simple crystallization workup provides a low process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of waste to the mass of the product. nih.gov
Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Methyl 3 Nitrobenzamide
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, electronic properties, and reactivity. However, no specific DFT studies have been reported for N-cyclohexyl-4-methyl-3-nitrobenzamide.
Geometry Optimization and Electronic Structure Analysis
There are no published studies detailing the optimized geometry, bond lengths, bond angles, or dihedral angles of this compound as determined by DFT calculations. Such a study would provide foundational insights into the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms. Furthermore, analyses of its electronic structure, including orbital energies and compositions, remain uninvestigated.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals is a key indicator of molecular stability. Without dedicated DFT calculations, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound are unknown. Therefore, predictions of its reactivity, including sites susceptible to nucleophilic or electrophilic attack, cannot be scientifically substantiated.
Electrostatic Potential (ESP) Surfaces and Charge Distribution
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding intermolecular interactions and predicting sites for electrostatic interactions. As no DFT studies have been performed, ESP maps and detailed analyses of the charge distribution for this compound are not available.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of molecules, such as conformational changes and interactions with solvents.
Solvation Effects and Intermolecular Interactions in Solution
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are instrumental in studying how solvent molecules arrange around a solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that occur. There is currently no available research on the solvation of this compound in any solvent, nor on its potential for forming intermolecular interactions in a solution phase.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of analogues related to this compound, QSAR studies are pivotal for predicting the biological efficacy of novel derivatives and for guiding the synthesis of more potent molecules.
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and orbital energies (e.g., HOMO and LUMO). For nitrobenzamide derivatives, the strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are crucial in determining how a ligand fits into the binding site of a biological target. The bulky cyclohexyl group in this compound is a key steric feature.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for hydrophobic interactions with the target. The partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.
The development of a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors for each compound are then calculated using specialized software. Subsequently, a mathematical model is constructed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed activity. The predictive power of the resulting model is then rigorously validated using internal and external sets of compounds.
For analogues of this compound, QSAR models can elucidate which structural modifications are likely to enhance a desired biological activity. For instance, a model might reveal that increasing the hydrophobicity of the substituent at a particular position or altering the electronic properties of the benzamide (B126) ring leads to improved potency. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.
Virtual Screening and Molecular Docking Studies (In silico ligand-target interactions)
Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein. These in silico methods are instrumental in identifying potential drug candidates from large compound libraries and in understanding the molecular basis of ligand-target recognition.
In the context of this compound and its analogues, molecular docking simulations can provide detailed insights into their interactions with specific protein targets. For instance, studies have explored the binding of related benzamide derivatives to various enzymes and receptors.
A molecular docking study involving a series of theophylline (B1681296) derivatives, which included this compound as a related compound, investigated their potential as inhibitors of ATAD2 (ATPase family AAA domain-containing protein 2). nih.gov In this study, the binding mode of a lead compound was explored, revealing key interactions. The theophylline group formed hydrogen bonds with the conserved residue Arg1007 in the ZA loop of ATAD2. nih.gov Additionally, the amide group of the linker formed hydrogen bonds with other residues. nih.gov
The general procedure for molecular docking involves the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from crystallographic or cryo-EM data, or through homology modeling. The ligand structures, including that of this compound, are generated and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, molecular docking would likely show the cyclohexyl group occupying a hydrophobic pocket within the target's active site, while the nitrobenzamide core engages in hydrogen bonding and other polar interactions. For example, the amide group can act as both a hydrogen bond donor and acceptor, and the nitro group can form electrostatic interactions. The methyl group on the phenyl ring also contributes to hydrophobic interactions.
The table below summarizes key interactions that could be predicted from a hypothetical molecular docking study of this compound with a target protein, based on the functionalities of the molecule.
| Molecular Fragment of Ligand | Type of Interaction | Potential Interacting Residues (Examples) |
| Cyclohexyl Group | Hydrophobic | Leucine, Valine, Isoleucine, Phenylalanine |
| Amide Group (NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |
| Amide Group (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Nitro Group | Electrostatic/Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Phenyl Ring | π-π Stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Group | Hydrophobic | Alanine, Valine, Leucine |
Virtual screening campaigns can utilize these principles to screen large databases of compounds for their potential to bind to a specific target. By filtering compounds based on their predicted binding affinity and interaction patterns, researchers can significantly narrow down the number of candidates for experimental testing, thereby enhancing the efficiency of the drug discovery pipeline.
Reaction Mechanisms and Chemical Reactivity of N Cyclohexyl 4 Methyl 3 Nitrobenzamide
Role of the Nitro Group in Aromatic Reactivity (e.g., Nucleophilic Aromatic Substitution potential)
The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. This electronic effect has a profound impact on the ring's susceptibility to different types of aromatic substitution reactions.
Primarily, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This is because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making it less attractive to electrophiles. The deactivating nature of the nitro group is a well-established principle in organic chemistry.
The directing effects of these substituents are also crucial. The methyl group is an ortho, para-director for electrophilic substitution, while the nitro group is a meta-director. The amide group is also an ortho, para-director. This complex substitution pattern would lead to a mixture of products in electrophilic substitution reactions, with the regioselectivity depending on the reaction conditions.
| Substituent | Position | Electronic Effect on Aromatic Ring | Influence on Nucleophilic Aromatic Substitution |
|---|---|---|---|
| Nitro (-NO₂) | 3 | Strongly electron-withdrawing | Activating |
| Methyl (-CH₃) | 4 | Electron-donating | Deactivating |
| Amide (-CONH-cyclohexyl) | 1 | Weakly electron-withdrawing (inductive), electron-donating (resonance) | Deactivating |
Amide Bond Stability and Hydrolysis Mechanisms
The amide bond is generally stable due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance gives the C-N bond partial double bond character, restricting rotation and increasing its stability. However, under certain conditions, the amide bond in N-cyclohexyl-4-methyl-3-nitrobenzamide can undergo hydrolysis to yield 4-methyl-3-nitrobenzoic acid and cyclohexylamine (B46788).
The hydrolysis of amides can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the departure of the amine as its protonated form. The electron-withdrawing nitro group on the aromatic ring can slightly increase the rate of acid-catalyzed hydrolysis by making the carbonyl carbon more electron-deficient.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis because the carbonyl group is less electrophilic. The subsequent elimination of the amide anion is the rate-determining step. The electron-withdrawing nitro group can facilitate this step by stabilizing the developing negative charge on the nitrogen in the transition state.
The bulky cyclohexyl group attached to the nitrogen atom can introduce steric hindrance, which may slow down the rate of both acid and base-catalyzed hydrolysis by impeding the approach of the nucleophile to the carbonyl carbon.
| Condition | Mechanism | Key Step | Influence of Substituents |
|---|---|---|---|
| Acidic | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Attack of water on the protonated carbonyl. | Nitro group may slightly accelerate the reaction. Cyclohexyl group may sterically hinder the reaction. |
| Basic | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Elimination of the amide anion. | Nitro group can stabilize the transition state. Cyclohexyl group may sterically hinder the reaction. |
Redox Chemistry of the Nitro Functionality
The nitro group is a versatile functional group that can undergo a range of reduction reactions. The redox chemistry of the nitro functionality in this compound is a key aspect of its reactivity. The reduction of the nitro group can proceed through several intermediates to ultimately form an amino group.
The typical reduction pathway of a nitroaromatic compound involves the following intermediates:
Nitroso (-NO): The initial two-electron reduction of the nitro group yields a nitroso compound.
Hydroxylamino (-NHOH): Further two-electron reduction of the nitroso group gives a hydroxylamino derivative.
Amino (-NH₂): The final two-electron reduction of the hydroxylamino group results in the formation of the corresponding amino compound, in this case, N-cyclohexyl-3-amino-4-methylbenzamide.
A variety of reducing agents can be used to achieve this transformation, ranging from catalytic hydrogenation (e.g., H₂/Pd-C) to metal-acid systems (e.g., Sn/HCl, Fe/HCl) and transfer hydrogenation. The choice of reducing agent can sometimes allow for the selective formation of the intermediate products.
The redox potential of the nitro group is influenced by the other substituents on the aromatic ring. The electron-donating methyl group can slightly decrease the reduction potential, making the nitro group harder to reduce compared to unsubstituted nitrobenzene. Conversely, the amide group, being weakly deactivating, may have a minor effect.
| Reduction Stage | Functional Group | Oxidation State of Nitrogen |
|---|---|---|
| Initial | Nitro (-NO₂) | +3 |
| Intermediate | Nitroso (-NO) | +1 |
| Intermediate | Hydroxylamino (-NHOH) | -1 |
| Final | Amino (-NH₂) | -3 |
Influence of the Cyclohexyl Moiety on Steric and Electronic Effects
Steric Effects: The cyclohexyl group is a bulky, non-planar substituent. Its presence introduces considerable steric hindrance around the amide bond. This steric bulk can:
Influence the conformation of the molecule: The rotation around the C-N bond of the amide and the bond between the nitrogen and the cyclohexyl ring will be restricted. The molecule will likely adopt a conformation that minimizes steric strain.
Hinder reactions at the amide nitrogen: Reactions that involve the amide nitrogen, such as N-alkylation, would be sterically hindered.
Affect the rate of amide hydrolysis: As mentioned earlier, the bulky nature of the cyclohexyl group can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down hydrolysis.
Potentially influence reactions on the aromatic ring: Although further away, the bulky cyclohexyl group could have a minor influence on the accessibility of the ortho positions of the aromatic ring to incoming reagents.
Electronic Effects: The cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect. This is due to the sp³-hybridized carbon atoms of the ring being less electronegative than the sp²-hybridized carbon of the aromatic ring. This electron-donating nature can have a subtle influence on the reactivity of the molecule:
Amide bond: The electron-donating nature of the cyclohexyl group can slightly increase the electron density on the amide nitrogen, which could subtly affect the basicity of the nitrogen and the stability of the amide bond.
Aromatic ring: The weak electron-donating effect of the cyclohexyl group, transmitted through the amide linkage, would have a very minor activating effect on the aromatic ring for electrophilic substitution.
| Property | Effect of Cyclohexyl Moiety | Consequence |
|---|---|---|
| Steric | High bulkiness | Hinders reactions at the amide, influences molecular conformation. |
| Electronic | Weakly electron-donating (inductive) | Minor increase in electron density on the amide nitrogen. |
Derivatization Strategies and Structure Activity Relationship Sar Theory for N Cyclohexyl 4 Methyl 3 Nitrobenzamide Scaffolds
Modification at the Benzene (B151609) Ring: Substituent Effects on Reactivity and Properties
The nitro group (NO₂) is a powerful electron-withdrawing group, primarily through a resonance effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.comlibretexts.org This deactivation means that reactions like nitration or halogenation on this ring would be significantly slower compared to benzene, by factors that can be as high as 10 million-fold. youtube.comlibretexts.org Any incoming electrophile would be directed to the positions meta to the nitro group, which are the 5-position and, to a lesser extent due to steric hindrance from the amide, the 1-position.
Conversely, the methyl group (CH₃) is an activating, electron-donating group through an inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself. In this scaffold, the position ortho to the methyl group (position 3) is already occupied by the nitro group, and the other ortho position (position 5) is activated. The position para to the methyl group (the amide-bearing carbon) is blocked. Therefore, both existing substituents direct electrophilic attack towards the 5-position.
Replacing the methyl group at the 4-position with other alkyl groups could introduce steric bulk and subtly alter the electronic properties. Alternatively, replacing it with a more potent EDG, such as a methoxy (B1213986) group, would further activate the ring, while replacing it with a halogen would introduce an inductive withdrawing effect alongside a resonance donating effect, typically resulting in deactivation but ortho, para direction. libretexts.org
Table 1: Predicted Effects of Novel Substituents at the 5-Position on Ring Reactivity
| Substituent (at C5) | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution Rate |
|---|---|---|
| -OCH₃ | Strong Electron-Donating | Increase |
| -Cl | Inductive Withdrawing, Resonance Donating | Decrease |
| -CN | Strong Electron-Withdrawing | Significant Decrease |
Modifications of the N-Cyclohexyl Group: Conformational and Steric Impacts
The N-cyclohexyl group is a bulky, non-planar substituent that significantly influences the molecule's conformation and steric profile. The amide bond's geometry and the rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds are affected by the size and shape of this group. The cyclohexyl moiety itself can exist in a stable chair conformation, and the amide substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. nih.gov
Modifications to the cyclohexyl ring can have profound conformational and steric consequences. Introducing substituents at various positions on the ring (e.g., 2', 3', or 4' positions) can alter its preferred orientation and impact how the molecule interacts with biological targets or other molecules. For example, research on cyclohexyl esters has shown that both electronic and steric factors of substituents on a separate part of the molecule influence the conformational equilibrium (axial vs. equatorial) of the cyclohexyl group itself. nih.gov
A study on 1,3-cyclohexyl diamide (B1670390) derivatives as mGluR5 modulators highlighted the importance of the cyclohexyl scaffold's conformation. nih.gov Constraining one of the amide bonds within this template led to a new, more rigid spirooxazoline template, demonstrating how modifications can lock the molecule into a specific conformation. nih.gov Similarly, work on cytoprotective "novologues" involved synthesizing a range of 3'- and 4'-substituted cyclohexyl derivatives to probe the effects on mitochondrial function. nih.gov This research showed that appendages like hydroxyl, amino, and various ether and thioether groups could be installed on the cyclohexyl ring, leading to diverse biological activities. nih.gov
These examples suggest that derivatizing the cyclohexyl ring of N-cyclohexyl-4-methyl-3-nitrobenzamide could be a fruitful strategy. Adding polar groups like hydroxyls or amines could improve solubility, while introducing larger, non-polar groups could enhance lipophilicity. The stereochemistry of these new substituents would also be a critical factor, as different isomers (e.g., cis vs. trans, or R vs. S) would present different three-dimensional shapes.
Table 2: Potential Modifications to the N-Cyclohexyl Group and Their Predicted Impacts
| Modification | Predicted Conformational Impact | Predicted Steric Impact | Potential Property Change |
|---|---|---|---|
| 4'-Hydroxy substitution | May favor certain chair conformations | Minor increase in bulk | Increased polarity/solubility |
| 4'-tert-Butyl substitution | May lock the ring conformation | Significant increase in steric hindrance | Increased lipophilicity |
| Ring contraction (Cyclopentyl) | Increased ring strain, altered bond angles | Reduced steric profile | Altered binding geometry |
Functionalization of the Amide Linkage
The amide linkage is a robust and planar functional group due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. auburn.edugoogle.com This planarity is a key structural feature, but the bond itself is generally considered chemically stable and unreactive. google.com However, modern synthetic methods have enabled the direct functionalization of the amide bond, providing a powerful tool for derivatization.
A key target for functionalization is the N-H bond of the secondary amide in the this compound scaffold. The amide proton is weakly acidic and can be deprotonated using a strong base to form a nucleophilic amidate. auburn.edu More advanced catalytic systems, such as the cooperative use of a Lewis acid (e.g., Sc(OTf)₃) and a Brønsted base, can facilitate this deprotonation under milder, pH-neutral conditions. nih.gov The resulting amidate can then react with various electrophiles, such as α,β-unsaturated compounds, in an aza-Michael reaction. nih.gov This approach allows for the "tagging" of the amide with functional handles like alkynes, azides, or maleimides, which are useful for subsequent bioconjugation or imaging applications. nih.gov
Another strategy involves the electrophilic activation of the amide itself. researchgate.net Treatment with reagents like triflic anhydride (B1165640) can convert the amide into a highly electrophilic nitrilium intermediate. This intermediate can then be trapped by various nucleophiles, enabling C-C or C-heteroatom bond formation. researchgate.net While this approach often targets the α-carbon, it highlights the latent reactivity of the amide group that can be unlocked with appropriate reagents.
Functionalizing the amide linkage directly alters the core structure of the scaffold. N-alkylation (e.g., N-methylation) would remove the hydrogen bond donor capability of the amide, which could drastically alter its binding properties in a biological context. nih.gov It would also introduce steric bulk directly adjacent to the carbonyl group, potentially influencing the rotational dynamics of the molecule. The ability of the amide to form hydrogen bonds is often crucial for its role in molecular recognition. nih.govmdpi.com Therefore, any modification to this linkage must be carefully considered in the context of the desired structure-activity relationship.
Design Principles for Developing Advanced Molecular Probes and Chemical Tools
The development of advanced molecular probes and chemical tools from the this compound scaffold requires a rational design approach, integrating the SAR principles discussed in the previous sections. Key principles for designing effective chemical probes include ensuring target selectivity, high affinity, appropriate solubility, and cell permeability. researchgate.net
Modular Design and Synthesis: A modular or scaffold-based approach allows for the systematic and efficient creation of a library of derivatives. researchgate.net The this compound scaffold is well-suited for this, with three distinct modules for modification: the benzene ring, the cyclohexyl group, and the amide linkage. A synthetic strategy could involve preparing a common intermediate, such as 4-methyl-3-nitrobenzoic acid, and then diversifying it by reacting it with a library of substituted cyclohexylamines. Further functionalization could then be performed on the amide or the aromatic ring.
Tuning Physicochemical Properties: SAR data guides the tuning of properties. To enhance aqueous solubility, polar groups (e.g., -OH, -NH₂, -COOH) can be introduced, particularly on the N-cyclohexyl ring, which is often a site for such modifications without disrupting core binding interactions. nih.gov To improve cell permeability and metabolic stability, lipophilicity can be increased, for instance, by incorporating fluorine atoms or larger alkyl groups. nih.gov
Incorporation of Reporter or Effector Groups: For molecular probes, the scaffold must be appended with a reporter group (e.g., a fluorophore, biotin) or a reactive handle for click chemistry (e.g., an alkyne or azide). The functionalization of the amide N-H bond is an ideal strategy for this, as it provides a direct and often chemoselective point of attachment. nih.gov For example, an alkyne handle could be installed via an aza-Michael addition, allowing the resulting probe to be attached to proteins or other biomolecules for target identification studies.
Leveraging SAR for Selectivity and Potency: Structure-activity relationships are key to optimizing biological function. For instance, if the scaffold is being developed as an inhibitor for a specific enzyme, docking studies and experimental screening can reveal which modifications enhance binding affinity. Research on benzamide-based histone deacetylase (HDAC) inhibitors has shown that molecular length and specific substitutions on the terminal aromatic rings are critical for potency and selectivity. nih.gov Similarly, if the nitro group is intended as a bioreductive trigger, substituents on the benzene ring can be chosen to modulate the reduction potential and subsequent fragmentation kinetics, as seen in related nitroaromatic prodrugs. rsc.org
By combining these principles, the this compound scaffold can serve as a versatile starting point for the creation of sophisticated chemical tools tailored for specific applications in chemical biology and drug discovery.
Solid State Chemistry and Crystal Engineering of N Cyclohexyl 4 Methyl 3 Nitrobenzamide
Polymorphism and Cocrystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate. While specific studies on the polymorphism of N-cyclohexyl-4-methyl-3-nitrobenzamide are not extensively documented in publicly available literature, the potential for its existence is high due to the molecule's conformational flexibility, arising from the rotatable bonds of the cyclohexyl and amide groups.
The exploration of polymorphism for a given compound typically involves crystallization under a variety of conditions, such as different solvents, temperatures, and pressures. The resulting crystalline forms are then characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Cocrystallization is another strategy in crystal engineering to modify the physicochemical properties of an API. A cocrystal is a multi-component crystal in which the API and a coformer are present in a stoichiometric ratio and are held together by non-covalent interactions. The choice of a coformer is crucial and is often guided by an understanding of the potential intermolecular interactions. For this compound, potential coformers could be molecules capable of forming hydrogen bonds with the amide or nitro groups, such as carboxylic acids or other amides.
Table 1: Hypothetical Polymorphic Screening of this compound
| Form | Crystallization Solvent | Melting Point (°C) | Key XRPD Peaks (2θ) |
| I | Ethanol | 152-154 | 8.5, 12.3, 17.8, 21.5 |
| II | Acetone | 148-150 | 9.1, 11.7, 16.5, 22.3 |
| III | Toluene (B28343) | 155-157 | 7.9, 13.1, 18.2, 20.9 |
This table is illustrative and based on typical data for polymorphic screening.
Influence of Intermolecular Interactions on Crystal Packing
The crystal packing of a molecule is dictated by the nature and strength of its intermolecular interactions. In the case of this compound, several functional groups are capable of participating in such interactions. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The nitro group provides strong hydrogen bond accepting capabilities through its oxygen atoms.
The cyclohexyl and methyl groups are largely non-polar and would likely engage in weaker van der Waals interactions. The interplay of these different interactions would determine the final three-dimensional arrangement of the molecules in the crystal lattice. A detailed analysis of the crystal structure would typically be performed using single-crystal X-ray diffraction to elucidate the specific hydrogen bonding motifs and other close contacts.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | N-H (amide) | O=C (amide) | Amide-amide catemer or dimer |
| Hydrogen Bond | N-H (amide) | O (nitro) | Amide-nitro linkage |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (amide/nitro) | Extended network stabilization |
| van der Waals | Cyclohexyl/Methyl groups | Cyclohexyl/Methyl groups | Space-filling interactions |
Nonlinear Optical (NLO) Properties of Related Benzamide (B126) Crystals
Nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, signal processing, and telecommunications. rsc.orgresearchgate.net Organic molecules with donor-acceptor systems and extended π-conjugation often exhibit NLO properties. rsc.org In benzamide derivatives, the aromatic ring can act as a π-system, and its properties can be tuned by the introduction of electron-donating and electron-withdrawing groups.
The this compound molecule contains a nitro group, which is a strong electron-withdrawing group, and a methyl group, which is a weak electron-donating group, attached to the benzene (B151609) ring. This donor-acceptor substitution pattern can lead to a significant molecular hyperpolarizability, a prerequisite for second-order NLO activity. However, for a material to exhibit macroscopic NLO effects, it must crystallize in a non-centrosymmetric space group.
Studies on other organic compounds have shown that even small changes in molecular structure can have a large impact on NLO properties. researchgate.net While there are no specific reports on the NLO properties of this compound, the presence of the necessary electronic features suggests that it could be a candidate for NLO applications, provided a suitable non-centrosymmetric crystalline form can be obtained. The investigation of its NLO properties would involve techniques such as the Kurtz-Perry powder test for second-harmonic generation (SHG).
Exploration of N Cyclohexyl 4 Methyl 3 Nitrobenzamide in Material Science and Catalysis
Potential as an Organic Semiconductor or Dielectric Material (Theoretical Considerations)
The electronic properties of organic molecules are central to their potential use in electronic devices. For N-cyclohexyl-4-methyl-3-nitrobenzamide, its suitability as an organic semiconductor or a dielectric material can be theoretically appraised by dissecting its molecular architecture.
The core of the molecule is a benzamide (B126) structure, which consists of a benzene (B151609) ring attached to an amide group. The presence of the nitro (-NO2) group, a strong electron-withdrawing group, significantly influences the electronic landscape of the aromatic ring. rsc.orgwikipedia.org This electron-withdrawing nature, coupled with the electron-donating tendency of the methyl (-CH3) group, creates a push-pull system across the benzene ring. Such intramolecular charge transfer is a key feature in many organic electronic materials. The high dipole moments associated with nitro compounds, typically between 3.5 D and 4.0 D, are indicative of this significant charge polarization. libretexts.org
The amide group itself is polar, with typical dipole moments around 3.7-3.8 Debye, and can participate in hydrogen bonding. libretexts.org This polarity and the potential for intermolecular hydrogen bonding can influence the bulk electrical properties of the material. ardigitech.in Strong hydrogen bonding can lead to higher dielectric constants. ardigitech.in
The cyclohexyl group, being bulky and non-polar, would sterically influence the packing of the molecules in a solid state. This can disrupt extensive π-π stacking, which is often crucial for efficient charge transport in organic semiconductors. However, it could also lead to a more amorphous material, which might be beneficial for certain dielectric applications where low charge mobility is desired. The interplay between the polar nitro-aromatic-amide core and the non-polar cyclohexyl substituent would ultimately determine the bulk dielectric properties. researchgate.netgatech.edu
A theoretical consideration of its frontier molecular orbitals (HOMO and LUMO) would be necessary to predict its semiconductor potential. The energy gap between the HOMO and LUMO would determine its viability as a semiconductor. For instance, a study on benzamide derivatives showed that the introduction of different substituent groups could tune the HOMO-LUMO gap. acs.org
Interactive Data Table: Theoretical Electronic Properties
| Property | Theoretical Influence of Functional Groups | Potential Application |
| Semiconductivity | The nitro group's electron-withdrawing nature and the methyl group's electron-donating nature create a push-pull system, potentially lowering the HOMO-LUMO gap. The bulky cyclohexyl group may hinder efficient charge transport through π-stacking. | The push-pull system is a desirable feature for organic semiconductors, but the steric hindrance from the cyclohexyl group might limit its performance. |
| Dielectric Constant | The polar nitro and amide groups contribute to a high molecular dipole moment, which can lead to a high dielectric constant. The non-polar cyclohexyl group could lower the bulk dielectric constant by increasing free volume. | The high polarity suggests potential as a high-k dielectric material, useful in capacitors and transistors. |
Charge-Transfer Interactions with Polymeric Systems
The electron-deficient nature of the nitro-aromatic ring in this compound makes it a prime candidate for forming charge-transfer (CT) complexes with electron-rich systems, such as certain polymers. nih.govpsu.edu Charge-transfer complexes are formed through non-covalent interactions between an electron donor and an electron acceptor, resulting in a new molecular entity with unique electronic absorption bands. nih.gov
Polymers containing electron-donating moieties, like those with aromatic or heteroaromatic repeating units, could act as the donor component in a CT complex with this compound. The formation of such complexes can significantly alter the optical and electronic properties of the polymer, leading to applications in areas like organic photovoltaics and sensors.
The strength of the charge-transfer interaction is dependent on the ionization potential of the donor (the polymer) and the electron affinity of the acceptor (this compound). The strong electron-withdrawing nitro group enhances the electron affinity of the benzamide core, making it a good acceptor. wikipedia.org Theoretical studies on other nitro-aromatic compounds have shown that the degree of charge transfer can be tuned by modifying the donor and acceptor components. nih.gov
Application as a Ligand in Coordination Chemistry
The this compound molecule possesses several potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. icm.edu.pllibretexts.orgyoutube.com The amide oxygen and the oxygen atoms of the nitro group have lone pairs of electrons that can be donated to a metal center to form coordination complexes. icm.edu.plmdpi.com
The coordination of a metal ion to the amide oxygen is a common feature in the chemistry of benzamides. The cyclohexyl group, while not directly involved in coordination, would exert a significant steric influence on the resulting metal complex, potentially affecting its geometry and reactivity.
The nitro group also presents interesting coordination possibilities. While the nitro group is a weaker coordinator than the amide oxygen, it can still interact with metal centers, particularly in the absence of stronger donors. mdpi.com The formation of coordination complexes can dramatically alter the properties of the organic ligand, including its electronic and catalytic properties. For instance, the formation of a copper(II) complex with a triazole derivative was shown to enhance its antibacterial activity compared to the free ligand. nih.gov
Interactive Data Table: Potential Coordination Sites and Resulting Complex Properties
| Potential Coordination Site | Type of Interaction | Potential Impact on Complex |
| Amide Oxygen | Lewis base donation of lone pair electrons to a metal center. | Strong coordination is expected, forming stable metal complexes. The geometry will be influenced by the steric bulk of the cyclohexyl group. |
| Nitro Group Oxygens | Weaker Lewis base interaction with a metal center. | May lead to chelation in conjunction with the amide oxygen or act as a bridging ligand between metal centers. |
Role in Organic Catalysis or as a Catalyst Precursor
The structural features of this compound suggest several theoretical roles in catalysis. Benzamide derivatives have been explored as directing groups in C-H activation reactions, where the amide functionality coordinates to a metal catalyst and directs the functionalization to a specific C-H bond. acs.orgresearchgate.netresearchgate.net The amide group in this compound could potentially serve a similar directing role.
Furthermore, the nitro group can be reduced to an amino group. wikipedia.org This transformation opens up a pathway to synthesize a new molecule, N-cyclohexyl-3-amino-4-methylbenzamide, which could then be used as a ligand for a wider range of metal catalysts or as an organocatalyst itself. Amines are well-known to be effective catalysts for various organic transformations. ncert.nic.in
The entire molecule could also act as a ligand for a catalytically active metal center. The electronic properties of the ligand, influenced by the nitro and methyl groups, could modulate the reactivity of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. There is precedent for using functionalized benzamides in the development of catalysts for various organic reactions. rsc.org
Fundamental Biological Interaction Studies in Vitro/in Silico, Non Clinical Focus
Enzyme Inhibition Studies for Mechanistic Elucidation
The benzamide (B126) structure is a common motif in various enzyme inhibitors. The specific substitutions on the benzene (B151609) ring and the amide nitrogen of N-cyclohexyl-4-methyl-3-nitrobenzamide suggest the potential for targeted enzyme inhibition.
ATAD2 (ATPase Family AAA Domain-Containing Protein 2)
ATAD2 has emerged as a significant target in molecular biology research due to its role in epigenetic regulation. While direct studies on the inhibition of ATAD2 by this compound are not publicly available, research on other small molecules provides a framework for potential interactions. For instance, fragment-based screening has led to the discovery of theophylline (B1681296) derivatives as potent ATAD2 inhibitors. tandfonline.com One such inhibitor, compound 19f, demonstrated an IC50 value of 0.27 µM against ATAD2. tandfonline.com Another novel inhibitor, AM879, was identified through structure-based virtual screening and showed an IC50 value of 3.5 µM. researchgate.net These studies highlight that specific molecular scaffolds can be optimized to achieve high-affinity binding to the ATAD2 bromodomain. The development of such inhibitors is crucial for understanding the cellular functions of ATAD2. tandfonline.comresearchgate.net
Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a model for studying enzyme-ligand interactions. mdpi.commdpi.com The presence of a nitro group, a strong electron-withdrawing substituent, on the benzamide ring of this compound is of particular interest. Studies on other nitro-substituted compounds have shown their potential as XO inhibitors. For example, nitro-substituted aurone (B1235358) derivatives have been investigated for their XO inhibitory activity. bioorganica.com.uaresearchgate.net The introduction of a hydroxyl group to the B-ring of these nitro-functionalized aurones was found to significantly increase their inhibitory potency. bioorganica.com.uaresearchgate.net Kinetic studies and molecular docking have been employed to understand the mechanism of inhibition by these nitro-substituted aurones. bioorganica.com.uaresearchgate.net Similarly, febuxostat, a known XO inhibitor, has an electron-withdrawing cyano group, and it has been noted that a nitro substituent can also enhance inhibitory efficiency. acs.org While direct data on this compound is not available, the structural elements suggest it could be a candidate for such mechanistic studies.
Table 1: Examples of IC50 Values for Various Xanthine Oxidase Inhibitors
| Compound/Compound Class | IC50 Value | Source(s) |
|---|---|---|
| ALS-28 (a non-purine-like inhibitor) | 2.7 ± 1.5 µM | mdpi.com |
| ALS-8 (a non-purine-like inhibitor) | 4.5 ± 1.5 µM | mdpi.com |
| ALS-15 (a non-purine-like inhibitor) | 23 ± 9 µM | mdpi.com |
| ALS-1 (a non-purine-like inhibitor) | 41 ± 14 µM | mdpi.com |
| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Close to febuxostat | nih.gov |
| 1,2,3,4-tetrahydroisoquinolin-2-yl substituted oxazole (B20620) derivative | Close to febuxostat | nih.gov |
Protein Binding Investigations: Characterization of Molecular Recognition
The interaction of small molecules with proteins is fundamental to understanding their behavior in biological systems. The N-cyclohexyl and benzamide moieties of this compound suggest the potential for significant protein binding.
Studies on structurally related compounds provide insights into these potential interactions. For instance, the binding of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives to bovine serum albumin (BSA) has been investigated using spectroscopic methods. nih.gov These studies revealed that the cyclohexyl-containing compound binds to BSA with high affinity, primarily through hydrogen bonding and van der Waals forces. nih.gov The binding constants were in the range of 1.29 × 10^5 to 2.91 × 10^5 M^-1, indicating a strong interaction. nih.gov
Furthermore, research on benzamide-type ligands has demonstrated their ability to bind to specific protein targets. For example, novel benzamide derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov The affinity of these binders was enhanced by the introduction of fluorine atoms, with one such compound exhibiting an IC50 value of 63 ± 16 μM. nih.gov Similarly, studies on benzamide derivatives binding to carbonic anhydrase have shown that the nature of the substituent on the benzamide scaffold is critical for affinity and selectivity. acs.org While most benzamides showed weak or no interaction, specific substitutions led to strong and selective binding to certain carbonic anhydrase isozymes. acs.org
Table 2: Binding Parameters of a Cyclohexyl-Containing Compound with Bovine Serum Albumin (BSA)
| Parameter | Value | Source(s) |
|---|---|---|
| Binding Constant (Kb) | 1.29 × 10^5 to 2.91 × 10^5 M-1 | nih.gov |
| Binding Mechanism | Static quenching | nih.gov |
| Primary Interaction Forces | Hydrogen bonds and van der Waals forces | nih.gov |
Antimicrobial Activity as a Model Compound for Fundamental Chemical Biology Research
Nitroaromatic compounds and cyclohexane (B81311) derivatives have been a subject of interest in antimicrobial research. encyclopedia.pub The combination of these structural features in this compound makes it a relevant model for fundamental chemical biology research into antimicrobial mechanisms.
Research on N-alkyl nitrobenzamides has demonstrated their activity against Mycobacterium tuberculosis. mdpi.com Specifically, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity showed the best in vitro activities, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL. mdpi.com These compounds are thought to act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in mycobacteria. mdpi.com
Additionally, studies on other cyclohexane-containing compounds have shown a broad range of antimicrobial activities. For example, some cyclohexane derivatives have demonstrated significant activity against Candida albicans, Candida glabrata, and Geotrichum candidum. smolecule.com Novel bacterial topoisomerase inhibitors incorporating a cyclohexyl amide moiety have also been developed, showing activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The presence of the nitro group is also a well-known feature in antimicrobial compounds, with nitroaromatic compounds exhibiting a wide spectrum of activity. encyclopedia.pub
Table 3: Antimicrobial Activity of Structurally Related Compound Classes
| Compound Class | Target Organism(s) | Observed Activity | Source(s) |
|---|---|---|---|
| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | MIC as low as 16 ng/mL | mdpi.com |
| Cyclohexane Derivatives | Candida albicans, Candida glabrata, Geotrichum candidum | 37-6200 fold more active than reference | smolecule.com |
| Cyclohexyl Amide-based Topoisomerase Inhibitors | Staphylococcus aureus | IC50 of 830 nM for one derivative | researchgate.net |
| Nitrotriazoles | Mycobacterium tuberculosis | MIC in the range of 3–50 μM | encyclopedia.pub |
Neuroinflammatory Pathway Modulation Through Molecular Level Interactions
Neuroinflammation is a complex process involving the activation of glial cells and the production of inflammatory mediators. nih.gov While there are no direct studies on the effect of this compound on neuroinflammatory pathways, the potential for such interactions can be inferred from the activities of other small molecules.
Natural products and synthetic compounds are being explored for their ability to modulate neuroinflammation. nih.govnih.gov For example, certain alkaloids and flavonoids have shown anti-neuroinflammatory effects by targeting key signaling pathways such as the NF-κB pathway. nih.gov The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression. nih.gov The ability of a compound to interfere with this pathway can be assessed in vitro using cell models such as lipopolysaccharide (LPS)-stimulated microglia.
The structural components of this compound, particularly the lipophilic cyclohexyl group and the electron-withdrawing nitro group, could potentially influence its interaction with proteins involved in neuroinflammatory signaling. However, without specific experimental data, its role in this context remains speculative. Further research would be necessary to determine if this compound can modulate the production of inflammatory cytokines or other mediators in relevant cell-based assays.
Conclusion and Future Directions in N Cyclohexyl 4 Methyl 3 Nitrobenzamide Research
Summary of Key Academic Findings
A thorough review of scientific literature reveals a significant gap: there are no published academic studies detailing the synthesis, characterization, or application of N-cyclohexyl-4-methyl-3-nitrobenzamide. The compound is cataloged in chemical databases, but these entries are based on predicted, rather than experimentally determined, data. This absence of empirical research is the most crucial finding, highlighting the compound as a completely unexplored entity.
While experimental data is absent, computational predictions provide a preliminary sketch of its basic molecular properties. These predictions, summarized in the table below, offer a starting point for future empirical validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from computational predictions available in public chemical databases.
Unexplored Research Avenues and Challenges
The lack of existing research means that every aspect of this compound's chemistry is an unexplored avenue. A foundational research program would be necessary to characterize this compound, facing the typical challenges of novel compound investigation, including synthesis optimization and structural confirmation.
Proposed Research Program:
Synthesis and Purification: The most logical first step is the development of a reliable synthetic route. A plausible approach is the direct amidation of 4-methyl-3-nitrobenzoic acid with cyclohexylamine (B46788). rsc.org This reaction could be facilitated by coupling agents or by converting the carboxylic acid to a more reactive acyl chloride intermediate, which is a standard procedure for forming amide bonds. mdpi.commdpi.com The primary challenge would be optimizing reaction conditions to achieve a high yield and purity, followed by developing an effective purification protocol, likely involving recrystallization or chromatography.
Structural and Spectroscopic Characterization: Once synthesized, the compound's identity must be unequivocally confirmed. This requires a suite of standard analytical techniques. ijpsjournal.comroyalsocietypublishing.orgacs.org
NMR Spectroscopy: ¹H and ¹³C NMR would be essential to map the carbon-hydrogen framework and confirm the connectivity of the aromatic, cyclohexyl, and methyl groups. blogspot.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an exact mass. acs.org
Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, notably the N-H stretch, the C=O stretch of the amide, and the characteristic stretches of the nitro (NO₂) group. blogspot.com
Elemental Analysis: This would provide the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen, serving as a crucial check of purity. royalsocietypublishing.org
Crystallographic and Physicochemical Analysis:
Single-Crystal X-ray Diffraction: Growing a suitable crystal would allow for the determination of its precise three-dimensional structure. This is a particularly vital unexplored avenue, as the analysis of related N-cyclohexylbenzamides has shown that intermolecular N–H···O hydrogen bonds often dictate the formation of supramolecular chains and layered structures in the solid state. nih.govnih.gov Understanding this packing could inform its potential use in materials.
Physical Properties: Basic but unknown properties such as melting point, solubility in various solvents, and thermal stability need to be determined.
Broader Implications for Organic Chemistry and Material Science
Investigating a previously unstudied molecule like this compound carries implications that extend beyond the compound itself.
Implications for Organic Chemistry: The study of this molecule would contribute valuable data to the broader understanding of structure-property relationships. The amide functional group is one of the most stable and prevalent in organic chemistry and biology. organicchemexplained.com The specific combination of an electron-withdrawing nitro group and a bulky, non-planar cyclohexyl ring could exert unique electronic and steric effects on the amide bond's planarity, rotational energy barrier, and reactivity. Furthermore, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration, suggesting that its derivatives warrant investigation for potential biological activity. nih.gov The broader class of nitrobenzamides has been explored for various pharmacological applications, including antimicrobial and anticancer properties, making this compound a candidate for initial biological screening. mdpi.comijpbs.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclohexyl-4-methyl-3-nitrobenzamide, and how are key intermediates optimized?
- Methodological Answer : The synthesis typically involves amide coupling between 4-methyl-3-nitrobenzoic acid derivatives and cyclohexylamine. Key steps include:
- Nitro Group Introduction : Nitration of substituted benzoic acids under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Amide Formation : Activation of the carboxyl group (e.g., via thionyl chloride or EDC/HOBt) followed by reaction with cyclohexylamine in anhydrous DCM or THF .
- Intermediate Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Yield optimization requires precise stoichiometric ratios and inert atmospheres .
Q. How can researchers ensure purity and structural fidelity of this compound post-synthesis?
- Methodological Answer :
- Chromatographic Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities .
- Recrystallization : Ethanol/water mixtures are ideal for obtaining high-purity crystals due to the compound’s moderate polarity .
- Spectroscopic Validation : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C3, methyl at C4) and FT-IR for amide bond verification (C=O stretch ~1650 cm⁻¹) .
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation are analyzed to determine bond lengths, angles, and torsion angles. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
- Puckering Analysis : For cyclohexyl rings, Cremer-Pople parameters quantify deviations from planarity, with amplitude (Q) and phase angle (φ) calculated from atomic coordinates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in diverse environments?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to optimize geometry and compute electrostatic potentials (e.g., nitro group’s electron-withdrawing effect) .
- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., DMSO vs. water) and thermal stability by tracking RMSD values under varying temperatures .
- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors) .
Q. What experimental strategies address contradictions in crystallographic data, such as disordered nitro or cyclohexyl groups?
- Methodological Answer :
- Multi-Conformer Refinement : SHELXL’s PART instruction models disorder by refining occupancies of alternative conformers .
- Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular interactions (e.g., C–H⋯O contacts) to rationalize packing anomalies .
- Comparative Torsion Angle Studies : Cross-validate with similar structures (e.g., N,N-dicyclohexyl-4-nitrobenzamide) to identify systematic errors .
Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Kinase activity measured via ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
- Mechanistic Probes : Fluorescence polarization to study DNA intercalation or receptor binding kinetics .
Q. What methodologies assess the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to detect decomposition points (e.g., nitro group degradation above 200°C) .
- Photostability Chambers : Expose solid samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS .
- Accelerated Aging Studies : Store at 40°C/75% RH for 4 weeks; quantify unchanged compound via qNMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
